Cas no 861440-59-7 (4-bromo-2-phenyl-1,3-oxazole)

4-bromo-2-phenyl-1,3-oxazole structure
4-bromo-2-phenyl-1,3-oxazole structure
Nombre del producto:4-bromo-2-phenyl-1,3-oxazole
Número CAS:861440-59-7
MF:C9H6BrNO
Megavatios:224.054041385651
MDL:MFCD12828098
CID:1031998
PubChem ID:12189765

4-bromo-2-phenyl-1,3-oxazole Propiedades químicas y físicas

Nombre e identificación

    • 4-Bromo-2-phenyloxazole
    • 4-Bromo-2-phenyl-1,3-oxazole
    • Oxazole, 4-bromo-2-phenyl-
    • 4-BroMo-2-phenyl-oxazole
    • AK123482
    • ST24043408
    • Y4361
    • 4-Bromo-2-phenyloxazole (ACI)
    • AC-33813
    • 861440-59-7
    • SCHEMBL19378458
    • CS-0156384
    • AKOS016011696
    • SY109039
    • DS-7016
    • J-514688
    • EN300-134875
    • MFCD12828098
    • DTXSID30479785
    • 4-bromo-2-phenyl-1,3-oxazole
    • MDL: MFCD12828098
    • Renchi: 1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H
    • Clave inchi: NIHUUTIZYTZSSW-UHFFFAOYSA-N
    • Sonrisas: BrC1=COC(C2C=CC=CC=2)=N1

Atributos calculados

  • Calidad precisa: 222.96328g/mol
  • Masa isotópica única: 222.96328g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 148
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26
  • Xlogp3: 3

4-bromo-2-phenyl-1,3-oxazole Información de Seguridad

4-bromo-2-phenyl-1,3-oxazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM190718-250mg
4-bromo-2-phenyloxazole
861440-59-7 97%
250mg
$*** 2023-05-29
Chemenu
CM190718-1g
4-bromo-2-phenyloxazole
861440-59-7 97%
1g
$456 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0033-10G
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 95%
10g
¥ 16,467.00 2023-03-31
Enamine
EN300-134875-0.05g
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 95%
0.05g
$113.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0033-500MG
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 95%
500MG
¥ 2,197.00 2023-03-31
Chemenu
CM190718-1g
4-bromo-2-phenyloxazole
861440-59-7 97%
1g
$*** 2023-05-29
Ambeed
A124722-100mg
4-Bromo-2-phenyloxazole
861440-59-7 97%
100mg
$35.0 2025-02-24
eNovation Chemicals LLC
Y1049761-100mg
4-BroMo-2-phenyl-oxazole
861440-59-7 97%
100mg
$85 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE600-200mg
4-bromo-2-phenyl-1,3-oxazole
861440-59-7 97%
200mg
1221.0CNY 2021-07-12
eNovation Chemicals LLC
Y1190711-1g
4-Bromo-2-phenyloxazole
861440-59-7 95%
1g
$550 2023-09-01

4-bromo-2-phenyl-1,3-oxazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Hydrogen
Referencia
Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct Coupling
Fukuzumi, Keita; et al, Bulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -80 °C
1.2 Solvents: Water
Referencia
A comparative study on Still cross-coupling reactions of 2-phenylthiazoles and 2-phenyloxazoles
Haemmerle, Johanna; et al, Synthesis, 2008, (19), 3099-3107

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Hydrogen
Referencia
Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct Coupling
Fukuzumi, Keita; et al, Bulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -80 °C; 15 - 30 min, -80 °C; 1 h, -80 °C → 0 °C
1.2 Reagents: Water ;  0 °C
Referencia
First halogen dance reaction on oxazoles. Synthesis of 4,5-disubstituted 2-phenyloxazoles
Stanetty, Peter; et al, Synlett, 2005, (9), 1433-1434

4-bromo-2-phenyl-1,3-oxazole Raw materials

4-bromo-2-phenyl-1,3-oxazole Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:861440-59-7)4-bromo-2-phenyl-1,3-oxazole
A863295
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):208.0/728.0